molecular formula C4H6N4O B1629067 1H-pyrazol-5-ylurea CAS No. 67803-87-6

1H-pyrazol-5-ylurea

Cat. No. B1629067
CAS RN: 67803-87-6
M. Wt: 126.12 g/mol
InChI Key: XAEGRAIWWBXIRR-UHFFFAOYSA-N
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Description

1H-pyrazol-5-ylurea is a chemical compound with a fused pyrazole and urea structure. It belongs to the class of pyrazole derivatives, which have diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound’s molecular formula is typically C₃H₄N₄O .



Synthesis Analysis

The synthesis of 1H-pyrazol-5-ylurea involves several methods, including condensation reactions between pyrazole derivatives and urea or its derivatives. One common approach is the reaction of 1H-pyrazole-5-carboxamide with an isocyanate or carbodiimide, leading to the formation of the desired 1H-pyrazol-5-ylurea. Researchers have explored various synthetic routes to optimize yields and purity.



Molecular Structure Analysis

The molecular structure of 1H-pyrazol-5-ylurea consists of a pyrazole ring fused with a urea moiety. The nitrogen atoms in the pyrazole ring and urea group play crucial roles in its biological activity. Analytical techniques such as ¹H NMR , mass spectrometry, and elemental analysis confirm the compound’s structure.



Chemical Reactions Analysis

1H-pyrazol-5-ylurea exhibits reactivity typical of both pyrazoles and ureas. It can participate in nucleophilic substitution reactions, form hydrogen bonds, and undergo cyclization reactions. Researchers have explored its reactivity with various electrophiles and nucleophiles to understand its chemical behavior.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 150°C to 180°C .

  • Solubility : It is moderately soluble in organic solvents like acetone , methanol , and ethyl acetate .

  • Stability : 1H-pyrazol-5-ylurea is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : While toxicity data may vary, it is essential to handle 1H-pyrazol-5-ylurea with care. Always follow safety protocols when working with chemical compounds.

  • Environmental Impact : Assess its environmental persistence and potential impact on ecosystems.


Future Directions

1H-pyrazol-5-ylurea holds promise as a scaffold for designing novel fungicides, insecticides, or other bioactive molecules. Researchers should explore its derivatives, optimize synthetic routes, and investigate its broader applications. Additionally, studies on its environmental fate and safety profiles are crucial for sustainable development.


properties

IUPAC Name

1H-pyrazol-5-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGRAIWWBXIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625811
Record name N-1H-Pyrazol-5-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazol-5-ylurea

CAS RN

67803-87-6
Record name N-1H-Pyrazol-5-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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